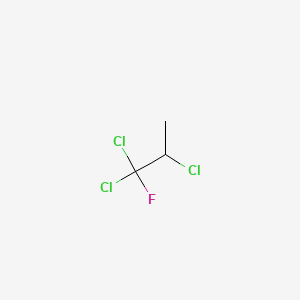
1,1,2-Trichloro-1-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-1-fluoropropane is a halogenated organic compound with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications, particularly in the production of fluorinated organic compounds . This compound is known for its unique chemical properties, which make it valuable in both research and industrial settings.
Preparation Methods
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves halogenation reactions. One common method is the nucleophilic substitution reaction between 1,1,2,3-tetrachloropropene and a nucleophilic fluorinating reagent . This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. Industrial production methods often involve similar halogenation processes, with careful control of reaction parameters to optimize efficiency and minimize by-products .
Chemical Reactions Analysis
1,1,2-Trichloro-1-fluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,2-Trichloro-1-fluoropropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with specific molecular targets. It can act as a halogenating agent, introducing halogen atoms into organic molecules. This process often involves the formation of reactive intermediates, which then react with target molecules to form the desired products . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,1,2-Trichloro-1-fluoropropane can be compared with other similar halogenated compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar halogenation properties but differs in its molecular structure and specific applications.
1,1,3-Trichloro-1-fluoropropane: Another closely related compound, used in similar industrial applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation pattern and its versatility in various chemical reactions .
Properties
CAS No. |
421-41-0 |
|---|---|
Molecular Formula |
C3H4Cl3F |
Molecular Weight |
165.42 g/mol |
IUPAC Name |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
InChI Key |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


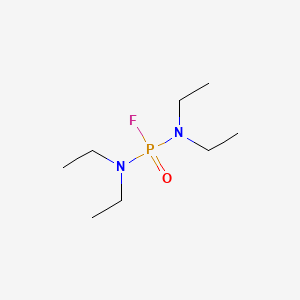
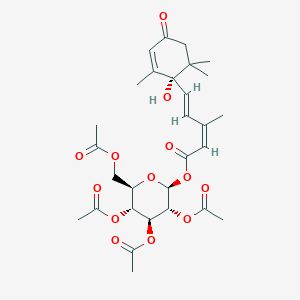
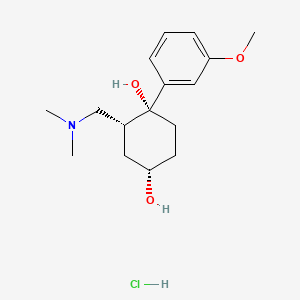
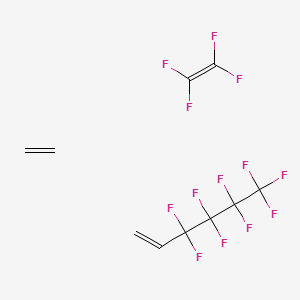


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
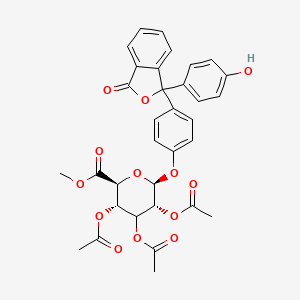
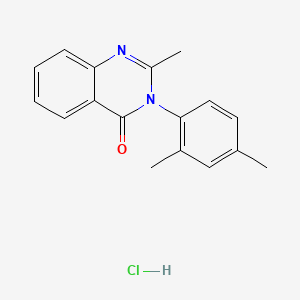
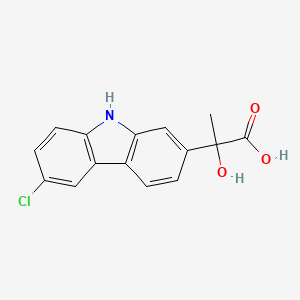
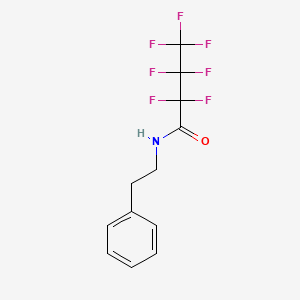
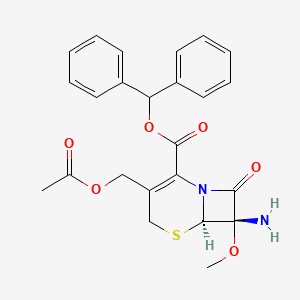
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
